molecular formula C18H14FNO2S2 B11492452 Ethanone, 2-[4-(4-fluorophenyl)thiazol-2-ylsulfanyl]-1-(2-hydroxy-5-methylphenyl)-

Ethanone, 2-[4-(4-fluorophenyl)thiazol-2-ylsulfanyl]-1-(2-hydroxy-5-methylphenyl)-

Cat. No.: B11492452
M. Wt: 359.4 g/mol
InChI Key: DIKWXVADSKKSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a hydroxy-methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity to certain receptors, while the hydroxy-methylphenyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(2-hydroxy-5-methylphenyl)-1-ethanone is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a fluorophenyl group enhances its potential for diverse applications in medicinal and materials chemistry.

Properties

Molecular Formula

C18H14FNO2S2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(2-hydroxy-5-methylphenyl)ethanone

InChI

InChI=1S/C18H14FNO2S2/c1-11-2-7-16(21)14(8-11)17(22)10-24-18-20-15(9-23-18)12-3-5-13(19)6-4-12/h2-9,21H,10H2,1H3

InChI Key

DIKWXVADSKKSMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.